molecular formula C8H10N2OS B14803352 5-Methyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

5-Methyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

Cat. No.: B14803352
M. Wt: 182.25 g/mol
InChI Key: XVMYBQOYUUZGTA-UHFFFAOYSA-N
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Description

5-Methyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is an organic compound with a unique structure that includes a pyrimidine ring fused to a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one typically involves multi-step reactions. One common method is the condensation of cyclopentanone with thiourea and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 5-Methyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

5-methyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C8H10N2OS/c1-4-2-3-5-6(4)7(11)10-8(12)9-5/h4H,2-3H2,1H3,(H2,9,10,11,12)

InChI Key

XVMYBQOYUUZGTA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1C(=O)NC(=S)N2

Origin of Product

United States

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